[EMPyrr]I
Overview
Description
1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water. This compound is widely used in various fields due to its ability to act as a solvent, catalyst, and electrolyte.
Mechanism of Action
Target of Action
1-Ethyl-1-methylpyrrolidinium iodide (EMPyrrI) is an ionic liquid . The primary targets of EMPyrrI are metal surfaces, where it acts as a corrosion inhibitor .
Mode of Action
EMPyrrI interacts with its targets (metal surfaces) through a process known as adsorption . This process involves the formation of a protective layer on the metal surface, which prevents corrosive substances from coming into direct contact with the metal . The addition of iodide ions to EMPyrrI enhances its inhibition efficiency .
Pharmacokinetics
It’s important to note that empyrri is an ionic liquid, and these compounds are known for their excellent thermal stability and low volatility .
Result of Action
The primary result of EMPyrrI’s action is the prevention of corrosion on metal surfaces . By forming a protective layer on the metal surface, EMPyrrI effectively shields the metal from corrosive substances, thereby prolonging the lifespan of the metal and maintaining its structural integrity .
Action Environment
The efficacy and stability of EMPyrrI can be influenced by various environmental factors. For instance, the presence of water can affect the adsorption process and thus the effectiveness of EMPyrrI as a corrosion inhibitor . Furthermore, the temperature and pH of the environment can also impact the performance of EMPyrrI .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidinium iodide can be synthesized through the alkylation of pyrrolidine. The process involves the reaction of pyrrolidine with ethyl iodide and methyl iodide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpyrrolidinium iodide involves large-scale alkylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Metathesis reactions typically involve silver nitrate or sodium chloride.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: New ionic liquids with different anions.
Scientific Research Applications
1-Ethyl-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Butyl-3-methylimidazolium iodide
Uniqueness
1-Ethyl-1-methylpyrrolidinium iodide is unique due to its specific combination of ethyl and methyl groups, which confer distinct solubility and stability properties compared to other similar compounds. Its ability to act as both a solvent and catalyst in a wide range of reactions makes it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFBPOOIMGQOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047941 | |
Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4186-68-9 | |
Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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